N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1798542-68-3
VCID: VC4662863
InChI: InChI=1S/C16H16N4O/c21-16(14-5-1-7-17-12-14)19-9-3-10-20-11-6-13-4-2-8-18-15(13)20/h1-2,4-8,11-12H,3,9-10H2,(H,19,21)
SMILES: C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3
Molecular Formula: C16H16N4O
Molecular Weight: 280.331

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide

CAS No.: 1798542-68-3

Cat. No.: VC4662863

Molecular Formula: C16H16N4O

Molecular Weight: 280.331

* For research use only. Not for human or veterinary use.

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide - 1798542-68-3

Specification

CAS No. 1798542-68-3
Molecular Formula C16H16N4O
Molecular Weight 280.331
IUPAC Name N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C16H16N4O/c21-16(14-5-1-7-17-12-14)19-9-3-10-20-11-6-13-4-2-8-18-15(13)20/h1-2,4-8,11-12H,3,9-10H2,(H,19,21)
Standard InChI Key WIIZTBXOKVIRSY-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound’s backbone comprises:

  • Pyrrolo[2,3-b]pyridine core: A bicyclic heterocycle formed by fusing a pyrrole ring to a pyridine at positions 2 and 3.

  • Propyl spacer: Connects the pyrrolo[2,3-b]pyridine moiety to the nicotinamide group.

  • Nicotinamide group: A pyridine-3-carboxamide functional group.

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₄O
Molecular Weight280.32 g/mol
SMILESC1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CN=CC=C3
InChI KeyWIIZTBXOKVIRSY-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

The synthesis involves three key steps:

  • Core Formation: Cyclization of appropriate precursors to generate the pyrrolo[2,3-b]pyridine scaffold.

  • Alkylation: Introduction of the propyl chain via nucleophilic substitution or alkylation under basic conditions.

  • Coupling: Reaction of the propyl-substituted pyrrolo[2,3-b]pyridine with nicotinoyl chloride or its analogs .

Industrial-Scale Production

Optimized methods may employ:

  • Continuous flow reactors for efficient cyclization and alkylation.

  • Advanced purification techniques (e.g., HPLC) to achieve high purity.

Biological Activities

Anticancer Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide and its derivatives exhibit potent antiproliferative effects against various cancer cell lines. Key findings include:

CompoundCell LineIC₅₀ (µM)ActivitySource
3bHCT-116 (colon)5.4Inhibition of proliferation
4cHepG-2 (liver)6.8Anti-hepatocellular
10dMCF-7 (breast)4.9Cell cycle arrest

Mechanism of Action

  • FGFR Inhibition: Targets fibroblast growth factor receptors (FGFR1, 2, 3), critical in tumor growth and angiogenesis. For example, compound 4h (a structural analog) demonstrated IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) .

  • Apoptosis Induction: Inhibits 4T1 breast cancer cell proliferation and triggers apoptosis via mitochondrial pathways .

Antimicrobial Properties

The pyrrolo[2,3-b]pyridine scaffold has shown activity against bacterial and fungal pathogens, though specific data for this compound remains unpublished.

Mechanism of Action and Biochemical Pathways

Target Interactions

The compound binds FGFRs, triggering receptor dimerization and autophosphorylation. This activates downstream signaling cascades:

  • RAS-MEK-ERK: Promotes proliferation and survival.

  • PI3K-Akt: Regulates apoptosis and cell cycle progression.

  • PLCγ: Mediates calcium signaling and metastasis .

Molecular Docking Insights

Simulations reveal favorable binding to kinase domains, with hydrogen bonds and hydrophobic interactions stabilizing the ligand-receptor complex .

Structure-Activity Relationship (SAR)

Modifications to the pyrrolo[2,3-b]pyridine core significantly impact potency:

  • Electron-withdrawing groups (e.g., halogens) enhance FGFR binding affinity.

  • Hydrophobic substitutions improve kinase selectivity .

Key Observations

  • Compound 4h: Optimal balance of hydrophobicity and electronic properties for FGFR inhibition .

  • Derivatives with bulky substituents: Reduced activity due to steric hindrance .

Comparison with Similar Compounds

CompoundCore StructureBiological TargetKey Advantage
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamidePyrrolo[2,3-b]pyridine + nicotinamideFGFRsDual pharmacophores for enhanced binding
Pyrrolo[2,3-b]pyridine derivativesPyrrolo[2,3-b]pyridine + aromatic groupsKinases (e.g., HPK1)Narrower therapeutic window

Chemical Reactions and Stability

Reactivity

The compound undergoes typical reactions for pyrrolo derivatives:

  • Oxidation: Converts pyrrole rings to pyridine-like structures.

  • Reduction: Saturates double bonds in the pyrrolo[2,3-b]pyridine core.

  • Substitution: Electrophilic substitution at electron-rich positions.

Common Reagents

Reaction TypeReagentsProducts
OxidationKMnO₄, H₂O₂Pyridine derivatives
ReductionNaBH₄, LiAlH₄Dihydropyrrolo derivatives

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